molecular formula C9H12N2O2 B11909519 (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine

(2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine

Cat. No.: B11909519
M. Wt: 180.20 g/mol
InChI Key: LBGHJFWNLGVBQB-UHFFFAOYSA-N
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Description

(2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine is a chemical compound with the CAS Number 1593767-15-7 and a molecular weight of 180.20 . It is defined by the molecular formula C9H12N2O2 and features a pyridine ring linked to an oxetane group via an ether bond, with a primary amine side chain . This structure makes it a valuable heterocyclic building block in medicinal chemistry and drug discovery research. The oxetane ring is known to improve the physicochemical properties of drug-like molecules, such as enhancing solubility and metabolic stability. Meanwhile, the aminomethyl pyridine moiety can serve as a key pharmacophore or a handle for further synthetic modification. As such, this compound is primarily used in pharmaceutical R&D for the synthesis of more complex molecules, particularly as a precursor in the development of potential therapeutic agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

[2-(oxetan-3-yloxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C9H12N2O2/c10-4-7-2-1-3-11-9(7)13-8-5-12-6-8/h1-3,8H,4-6,10H2

InChI Key

LBGHJFWNLGVBQB-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)CN

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pyridine Derivatives

A common route involves the reaction of 3-hydroxypyridine derivatives with activated oxetane intermediates. For example, 3-hydroxy-2-aminomethylpyridine may react with 3-chloroxetane in the presence of a base such as potassium carbonate. This method typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).

Table 1: Representative Reaction Conditions for Direct Alkylation

Starting MaterialOxetane DerivativeBaseSolventTemperature (°C)Yield (%)
3-Hydroxy-2-aminomethylpyridine3-ChloroxetaneK₂CO₃DMF8045–55
3-Hydroxypyridine3-TosyloxetaneCs₂CO₃THF6050–60

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers improved regioselectivity for introducing the oxetane moiety. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 3-hydroxy-2-aminomethylpyridine couples with 3-hydroxyoxetane. This method avoids harsh basic conditions but requires anhydrous tetrahydrofuran (THF) and low temperatures (0–5°C).

Reductive Amination Pathways

Two-Step Synthesis via Ketone Intermediates

This approach first oxidizes the pyridine methanol precursor to a ketone, followed by reductive amination. For instance:

  • Oxidation of 2-(oxetan-3-yloxy)pyridin-3-ylmethanol to the corresponding ketone using Dess-Martin periodinane.

  • Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol.

Table 2: Reductive Amination Optimization Parameters

Reducing AgentSolventpHTemperature (°C)Reaction Time (h)Yield (%)
NaBH₃CNMeOH6.5251265–70
H₂ (Pd/C catalyst)EtOAcN/A50675–80

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To enhance scalability, continuous flow systems have been adopted. These systems permit precise control over reaction parameters, reducing side product formation. A typical setup involves:

  • Residence time: 30–60 minutes

  • Pressure: 2–5 bar

  • Catalyst: Heterogeneous palladium on carbon.

Purification Techniques

Industrial purification employs simulated moving bed (SMB) chromatography, achieving >99% purity. Solvent recovery systems integrate distillation units to minimize waste, with ethyl acetate/hexane mixtures being commonly recycled.

Challenges and Mitigation Strategies

Steric Hindrance at the Pyridine 2-Position

The proximity of the oxetane and amine groups creates steric congestion, often reducing reaction yields. Strategies to address this include:

  • Using bulkier bases (e.g., DBU) to improve deprotonation efficiency

  • Microwave-assisted synthesis to enhance reaction kinetics

Amine Protection-Deprotection Sequences

To prevent unwanted side reactions, the primary amine is frequently protected as a tert-butyl carbamate (Boc) during synthesis. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Laboratory-Scale Synthesis

MethodAdvantagesDisadvantagesTypical Yield (%)
Direct AlkylationSimple setupLow regioselectivity45–55
Mitsunobu ReactionHigh regioselectivityCostly reagents60–65
Reductive AminationFunctional group toleranceMulti-step process70–75

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the oxetane ring to a more stable tetrahydrofuran ring, altering the compound’s properties.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Conversion to tetrahydrofuran derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The compound can undergo oxidation using agents like hydrogen peroxide, leading to the formation of oxides.
  • Reduction : It can be reduced using sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
  • Substitution : The functional groups on the pyridine or oxetane rings can be substituted with other groups.

Biology

The compound has shown potential biological activity, making it suitable for studies in cellular biology and biochemistry. Its unique structure enables it to interact with various biological targets, including enzymes and receptors.

Case Study: A study investigated the effects of similar compounds on cellular pathways involved in neurodegenerative diseases. Results indicated that these compounds could modulate enzyme activity relevant to disease progression.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

Example Applications:

  • Neuroprotective Agents : Compounds similar to this have been studied for their ability to protect neurons from degeneration.
  • Antidepressants : Research suggests potential antidepressant activity through modulation of neurotransmitter receptors.

Industrial Applications

Industrially, this compound can be utilized in producing specialty chemicals and materials due to its stability and reactivity. Its applications include:

  • Chemical Manufacturing : Used as an intermediate in synthesizing other chemical compounds.
  • Material Science : Explored for developing novel materials with specific properties.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeNotable Application
2-(Pyridin-2-yl)pyrimidine derivativesPyridine-basedAntifibrotic properties
Oxetane-containing compoundsOxetane-basedDrug discovery
6-(Oxetan-3-yloxy)pyridine derivativesOxetane-pyridine hybridAntimicrobial activity

Mechanism of Action

The mechanism of action of (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Heterocyclic Variants

[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine (CAS 1380300-50-4)
  • Structural Difference : The oxetane group is at the 4-position of the pyridine ring instead of the 2-position.
  • Impact : Positional isomerism affects electronic distribution and steric interactions. The 4-substituted derivative may exhibit altered binding affinities in biological systems compared to the 2-substituted target compound.
  • Molecular Weight : 180.20 g/mol (identical to the target compound due to same substituents) .
2-(Oxetan-3-yloxy)pyrimidin-5-ylamine
  • Structural Difference : Pyrimidine replaces pyridine as the aromatic core.
  • Molecular Formula : C₇H₁₀N₄O vs. C₉H₁₂N₂O₂ for the target compound .

Substituent Variants

[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine
  • Structural Difference : Oxan-4-yloxy (tetrahydropyranyl) replaces oxetane.
  • Impact : The six-membered oxane ring increases hydrophobicity and conformational flexibility compared to the rigid oxetane. This may reduce metabolic stability but improve membrane permeability.
  • Molecular Weight : 208.26 g/mol vs. 180.20 g/mol for the target compound .
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine
  • Structural Difference : A flexible methoxyethoxy chain replaces oxetane.
  • Impact : The ether chain enhances solubility in polar solvents but may reduce target binding due to increased entropy.
  • Molecular Formula : C₉H₁₄N₂O₂ vs. C₉H₁₂N₂O₂ for the target compound .
[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine
  • Structural Difference: Methanesulfonylphenoxy group introduces a strong electron-withdrawing substituent.
  • May increase toxicity risks.
  • Molecular Weight : 278.33 g/mol (higher due to sulfonyl group) .

Aromatic Core Modifications

(6-(2-Methylpyridin-4-yl)pyridin-3-yl)methanamine
  • Structural Difference : A methylpyridinyl group replaces oxetane.
  • Molecular Weight : 199.26 g/mol (higher than target compound) .
(2-(Thiophen-2-yl)pyridin-3-yl)methanamine
  • Structural Difference : Thiophene replaces oxetane.
  • Impact : The sulfur atom in thiophene may participate in π-π interactions or coordinate with metal ions, altering pharmacological activity.
  • Molecular Weight : 190.26 g/mol (lower due to thiophene’s simplicity) .

Key Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
(2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine C₉H₁₂N₂O₂ 180.20 Oxetane at pyridine-2-position Rigid, moderate polarity
[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine C₉H₁₂N₂O₂ 180.20 Oxetane at pyridine-4-position Altered electronic effects
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine C₁₁H₁₆N₂O₂ 208.26 Tetrahydropyranyl substituent Flexible, higher hydrophobicity
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine C₉H₁₄N₂O₂ 182.22 Methoxyethoxy chain Enhanced solubility
(2-(Thiophen-2-yl)pyridin-3-yl)methanamine C₁₀H₁₀N₂S 190.26 Thiophene substituent Aromatic, π-π interactions

Biological Activity

(2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, which include a pyridine ring and an oxetane moiety, suggest various interactions with biological targets, making it a candidate for drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of 180.20 g/mol. The presence of both the oxetane and pyridine functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within cells. These interactions can modulate various cellular pathways, influencing physiological responses. Detailed studies are required to elucidate the precise molecular targets involved.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyridine compounds often possess antibacterial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing comparable efficacy to established anti-inflammatory drugs such as indomethacin. This suggests that this compound could also exhibit similar effects .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the chemical structure can significantly influence the biological activity of the compound. The introduction of electron-withdrawing or -donating groups can enhance or diminish activity against specific biological targets. For example, the presence of fluorine atoms has been shown to improve antibacterial efficacy by altering the electronic properties of the molecule .

Case Studies

  • Antibacterial Evaluation : A study involving a series of pyridine derivatives demonstrated that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria. The compound's effectiveness was measured using time-growth kinetics, showing a concentration-dependent response .
  • Anti-inflammatory Studies : In vitro assays assessed the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), revealing significant inhibition at low concentrations, which highlights its potential as an anti-inflammatory agent .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Type Target Efficacy Reference
AntimicrobialVarious bacteriaSignificant inhibition
Anti-inflammatoryCOX enzymesComparable to indomethacin
Enzyme modulationSpecific receptorsModulates cellular pathways

Q & A

Q. What are the common synthetic routes for (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between a hydroxypyridine precursor and an oxetane derivative. For example, 3-hydroxypyridine may react with oxetan-3-yl tosylate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the oxetane-pyridine ether. Subsequent introduction of the methanamine group can be achieved via reductive amination or protection/deprotection strategies. Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature to minimize side reactions like over-oxidation or ring-opening of the oxetane .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the oxetane attachment and methanamine position. The oxetane’s distinct protons (δ 4.5–5.0 ppm) and pyridine aromatic signals (δ 7.0–8.5 ppm) are key.
  • X-ray crystallography : SHELX programs are widely used for structure determination, particularly to resolve stereochemical ambiguities and validate hydrogen bonding between the methanamine group and adjacent substituents .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (C₉H₁₂N₂O₂, MW 180.20 g/mol) and fragmentation patterns .

Q. How does the compound’s solubility and stability impact experimental design?

The oxetane ring enhances solubility in polar aprotic solvents (e.g., DMSO, THF) compared to non-oxetane analogs. However, the methanamine group’s basicity may necessitate pH-controlled buffers (pH 6–8) to prevent decomposition. Stability studies under UV light and varying temperatures (e.g., 4°C vs. 25°C) are recommended for long-term storage .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during oxetane functionalization of the pyridine ring?

Regioselectivity is influenced by directing groups and reaction kinetics. For example, protecting the methanamine as a Boc-group prior to oxetane coupling can sterically guide substitution to the 2-position. Computational modeling (DFT) predicts transition-state energies to optimize ligand-metal catalysts (e.g., Pd/Cu systems) for selective coupling .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity. Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and rigorous HPLC purity checks (>98%) are essential. Meta-analysis of structural analogs (e.g., 4-oxetane vs. 2-oxetane isomers) can clarify structure-activity relationships .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations model interactions with enzymes like kinases or GPCRs. The oxetane’s electronegative oxygen and methanamine’s hydrogen-bonding capacity are critical for binding. Pharmacophore mapping identifies key motifs shared with bioactive analogs, such as [6-(Difluoromethoxy)pyridin-3-yl]methanamine, which shows similar target engagement .

Q. How does the 2-oxetane substitution influence metabolic stability compared to 4-oxetane isomers?

Comparative studies using liver microsomes or CYP450 assays reveal that 2-oxetane derivatives exhibit slower oxidative degradation due to steric hindrance near the pyridine nitrogen. LC-MS/MS tracks metabolites, identifying stable N-oxide or hydroxylated products. Positional isomerism thus significantly impacts pharmacokinetic profiles .

Methodological Guidance

Designing a SAR study for analogs with modified oxetane or pyridine groups:

  • Variations : Synthesize analogs with fluorinated oxetanes (e.g., difluoromethoxy) or pyridine substituents (e.g., Cl, CF₃).
  • Assays : Test against target proteins (e.g., kinase inhibition) and off-target panels to assess selectivity.
  • Data analysis : Use PCA (principal component analysis) to correlate substituent electronic/steric parameters with bioactivity .

Optimizing reaction conditions for scale-up synthesis:
Transition from batch to flow chemistry improves heat transfer and reduces byproducts. For example, continuous-flow reactors with immobilized base catalysts (e.g., Amberlyst A21) enhance oxetane coupling efficiency (>90% yield) while minimizing solvent waste .

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